4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-6-yl 3,4,5-trimethoxybenzoate
Overview
Description
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-6-yl 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C28H26O10 and its molecular weight is 522.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 522.15259702 g/mol and the complexity rating of the compound is 818. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthesis of Chromen Derivatives
A study by Khalilzadeh et al. (2011) describes an efficient synthesis method for 2-hydroxy-3-[2-oxo-2-phenylethylidene]-2-phenyl-2,3-dihydro-4H-furo[3,2-c]chromene-4(2H)-one. This process involves reactions between dibenzoylacetylene and 4-hydroxycoumarin, leading to derivatives with potential for further chemical exploration (Khalilzadeh et al., 2011).
Crystal Structure Analysis
Research by Manolov et al. (2008) focused on the crystal structure of a 4-hydroxycoumarin derivative, offering insights into the molecular arrangement and potential for understanding the structural characteristics of similar compounds (Manolov et al., 2008).
Medicinal Chemistry
Antioxidant Properties
Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, highlighting the potential of such compounds in scavenging free radicals and contributing to the development of antioxidant therapies (Stanchev et al., 2009).
Anticancer and Antihyperglycemic Activities
Kenchappa et al. (2017) synthesized derivatives featuring a chromen-2-one structure, demonstrating their potential in vitro antioxidant activity and in vivo antihyperglycemic effects, suggesting a role in therapeutic applications (Kenchappa et al., 2017).
Materials Science
Liquid Crystal Materials
Morita et al. (2008) described the synthesis and physico-chemical properties of liquid crystal materials incorporating a coumarin skeleton, indicating the potential of such compounds in the development of advanced liquid crystal technologies (Morita et al., 2008).
Properties
IUPAC Name |
[4-oxo-2-(3,4,5-trimethoxyphenyl)chromen-6-yl] 3,4,5-trimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O10/c1-31-22-9-15(10-23(32-2)26(22)35-5)21-14-19(29)18-13-17(7-8-20(18)38-21)37-28(30)16-11-24(33-3)27(36-6)25(12-16)34-4/h7-14H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIXUTNEWPJMFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=CC(=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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